Daclatasvir SRSS Isomer

Chiral Chromatography Stereoisomer Separation Method Validation

Daclatasvir SRSS Isomer (CAS 1009117-28-5) is a certified, high-purity (≥98%) pharmaceutical reference standard indispensable for ANDA impurity profiling and QC batch release testing of daclatasvir API. This stereochemically pure diastereomer is fully characterized for chiral HPLC method validation, ensuring baseline resolution from the active SSSS isomer per ICH Q3A/Q3B. Unlike generic impurity standards, the SRSS isomer provides unambiguous identification for system suitability, stability-indicating methods, and regulatory submissions. Procure with confidence for robust, audit-ready analytical data.

Molecular Formula C₄₀H₅₀N₈O₆
Molecular Weight 738.88
CAS No. 1009117-28-5
Cat. No. B1145001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir SRSS Isomer
CAS1009117-28-5
Molecular FormulaC₄₀H₅₀N₈O₆
Molecular Weight738.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir SRSS Isomer (CAS 1009117-28-5): A Chiral Reference Standard for HCV NS5A Inhibitor Analytical Quality Control


Daclatasvir SRSS Isomer (CAS 1009117-28-5) is a stereochemically pure diastereomer of the direct-acting antiviral agent daclatasvir (BMS-790052), a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1]. The compound is primarily utilized as a pharmaceutical reference standard and impurity marker in analytical method development, method validation (AMV), and quality control (QC) applications for the commercial production and regulatory filing of daclatasvir drug substances and finished products [2]. With a molecular formula of C₄₀H₅₀N₈O₆ and a molecular weight of 738.88 g/mol, the SRSS isomer is one of several possible stereoisomers arising from the four chiral centers present in the daclatasvir structure, and its accurate identification and quantification are critical for ensuring the stereochemical purity and batch-to-batch consistency of the active pharmaceutical ingredient (API) [1][3].

Why Daclatasvir SRSS Isomer Cannot Be Substituted with Generic NS5A Inhibitor Impurity Standards


Generic substitution among daclatasvir stereoisomers or alternative NS5A inhibitor impurity markers is not scientifically valid due to the strict stereochemical specificity required for accurate impurity profiling and regulatory compliance. Daclatasvir contains four chiral centers, resulting in multiple diastereomers (including SRSS, RSSR, RRRR, and the active SSSS form), each possessing unique physicochemical properties and chromatographic behaviors [1]. Analytical methods must be capable of baseline-resolving the specific SRSS isomer from the parent API and all other process-related impurities to meet ICH Q3A/Q3B guidelines and pharmacopoeial monograph requirements . The use of a non-specific or poorly characterized standard introduces the risk of misidentification, inaccurate quantification, and failure of system suitability tests, potentially leading to erroneous batch release decisions and regulatory non-compliance. Therefore, the procurement of a certified, structurally authenticated Daclatasvir SRSS Isomer reference standard is a prerequisite for any robust quality control program supporting daclatasvir API manufacturing or ANDA filing .

Daclatasvir SRSS Isomer Quantitative Differentiation from Competing Impurity Standards


Chiral HPLC Baseline Resolution of Daclatasvir SRSS Isomer from Five Co-occurring Stereoisomers

A validated normal-phase chiral HPLC method using a Chiralpak IC column (methyl tert-butyl ether: methanol, 88:12, with 0.1% diethylamine) achieves complete baseline separation of daclatasvir hydrochloride and its five optical isomers, including the SRSS isomer, at a detection wavelength of 305 nm [1]. The method demonstrates excellent linearity for all six compounds across the concentration range of 0.1 to 4 μg/mL, with correlation coefficients (R²) exceeding 0.999 for each analyte [1]. Recovery studies for the five isomer impurities, including the SRSS isomer, yielded values greater than 99.0%, with relative standard deviation (RSD) values below 1.5%, confirming high accuracy and precision for quantitative applications [1].

Chiral Chromatography Stereoisomer Separation Method Validation

Differentiation via Purity Specification and Certified Reference Material Traceability

Commercially available Daclatasvir SRSS Isomer is supplied as a high-purity (>95% to 98%) reference standard, accompanied by comprehensive certificates of analysis that include HPLC purity, structural confirmation by NMR and MS, and, in some cases, traceability to pharmacopoeial standards such as USP or EP . This level of characterization and certification is not uniformly provided by all vendors of daclatasvir-related impurities. For instance, while a basic technical-grade impurity may be offered at a lower cost, it may lack the full spectral characterization and regulatory-compliant documentation required for formal ANDA submissions .

Reference Standard Quality Control Traceability

Capillary Electrophoresis Enantioseparation Performance for Daclatasvir and RRRR-Enantiomer as a Model System

While not a direct study of the SRSS isomer, research on the capillary electrophoretic separation of daclatasvir and its R,R,R,R-enantiomer using methyl-β-cyclodextrin chiral selectors provides a class-level benchmark for the analytical challenge posed by daclatasvir stereoisomers [1]. Baseline separation of daclatasvir and the RRRR-enantiomer was achieved using 15 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin as the chiral selector in a 50 mM phosphate buffer (pH 2.5) with a separation voltage of 20 kV, yielding a resolution (Rs) greater than 2.0 [1]. This demonstrates that daclatasvir enantiomers can be effectively resolved using modern electrophoretic techniques, which may offer orthogonal selectivity to HPLC methods.

Capillary Electrophoresis Chiral Selector Enantioseparation

Optimal Use Cases for Daclatasvir SRSS Isomer in Pharmaceutical Development and QC


Abbreviated New Drug Application (ANDA) Method Validation

Daclatasvir SRSS Isomer is an essential component in the validation of stability-indicating HPLC methods required for ANDA submissions. The validated chiral HPLC method achieving baseline resolution of the SRSS isomer from the API and four other optical impurities (linear range 0.1–4 μg/mL, recovery >99.0%, RSD <1.5%) [1] provides a robust, regulatory-compliant framework. The use of a certified, high-purity SRSS standard (≥95%) with full spectroscopic characterization ensures that system suitability criteria (e.g., resolution >1.5, tailing factor <2.0) are met, thereby satisfying ICH Q2(R1) and Q3A/B requirements for impurity control.

Commercial Daclatasvir API Batch Release Testing

For quality control laboratories engaged in the commercial manufacture of daclatasvir API, the SRSS isomer serves as a critical impurity marker for routine batch release testing. The validated chiral HPLC method [1] enables the precise quantification of SRSS isomer content in API samples, ensuring conformance to established acceptance criteria (e.g., ≤0.10% individual unspecified impurity). The high purity (≥95%) and traceability to pharmacopoeial standards of the SRSS reference standard minimize measurement uncertainty and support the generation of reliable, auditable data for certificate of analysis (CoA) documentation.

Forced Degradation Studies and Stability-Indicating Method Development

In stability-indicating method development, the Daclatasvir SRSS Isomer is used to establish method specificity by confirming that the chromatographic peak for the SRSS isomer is resolved from the API peak and from peaks corresponding to forced degradation products . The ability to baseline-resolve the SRSS isomer from the parent drug and other related impurities under stress conditions (acid, base, oxidative, thermal, photolytic) is a key performance metric, as demonstrated in a recent QbD-driven stability-indicating LC method for daclatasvir .

Orthogonal Analytical Method Development (Capillary Electrophoresis)

Research laboratories exploring orthogonal separation techniques for daclatasvir isomer analysis can utilize the SRSS isomer as a test analyte for capillary electrophoresis (CE) method development. The successful enantioseparation of daclatasvir and its RRRR-enantiomer using methyl-β-cyclodextrin chiral selectors (Rs >2.0) [2] provides a class-level precedent, suggesting that CE methods could be adapted for the SRSS isomer, offering an alternative to chiral HPLC for specific applications such as high-throughput screening or analysis of complex matrices.

Quote Request

Request a Quote for Daclatasvir SRSS Isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.